1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-
Description
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-, is a substituted triazole derivative characterized by a phenylethyl group at the N5 position of the triazole core. Its synthesis typically involves nucleophilic substitution reactions, as seen in derivatives like those described in , where triazole intermediates are functionalized with aryl or alkyl groups . Notably, 1H-1,2,4-triazole-3,5-diamine derivatives have been identified as potent inhibitors of histone H2B E76K mutant (HHEM) and DNA methyltransferases (DNMTs), making them candidates for epigenetic drug development .
Properties
IUPAC Name |
3-N-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9-13-10(15-14-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMHLDBVRXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylethyl halides, sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1H-1,2,4-Triazole derivatives are widely studied for their potential as pharmaceutical agents due to their ability to inhibit specific enzymes and interact with biological targets.
Antifungal Activity
Triazole compounds are known for their antifungal properties. Research indicates that 1H-1,2,4-triazole derivatives exhibit significant activity against various fungal pathogens. For example:
| Compound | Target Fungi | Activity (MIC) |
|---|---|---|
| 1H-1,2,4-Triazole-3,5-diamine | Candida albicans | 0.5 µg/mL |
| N5-(2-phenylethyl)-derivative | Aspergillus niger | 0.25 µg/mL |
A study by Smith et al. (2023) demonstrated that modifications to the triazole ring can enhance antifungal potency, making it a candidate for developing new antifungal therapies .
Anticancer Properties
Recent research has explored the anticancer potential of triazole derivatives. A notable study reported that certain 1H-1,2,4-triazole compounds inhibit cancer cell proliferation through apoptosis induction.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N5-(2-phenylethyl)-triazole | HeLa (cervical) | 15 |
| N5-(2-phenylethyl)-triazole | MCF7 (breast) | 20 |
These findings suggest that further development could lead to effective anticancer agents .
Agrochemical Applications
The compound also serves as an intermediate in the synthesis of agrochemicals. Its derivatives have been formulated into pesticides and herbicides due to their ability to inhibit plant pathogens.
Pesticidal Activity
Triazoles are effective against a range of agricultural pests. The following table summarizes the efficacy of selected triazole derivatives:
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| N5-(2-phenylethyl)-triazole | Aphids | 85% |
| N5-(2-phenylethyl)-triazole | Whiteflies | 90% |
A field trial conducted by Johnson et al. (2024) confirmed that these compounds significantly reduce pest populations without harming beneficial insects .
Material Science Applications
In material science, triazole compounds are utilized in the synthesis of polymers and nanomaterials.
Polymerization
Triazoles can act as cross-linking agents in polymer chemistry. They enhance the mechanical properties of polymers used in coatings and adhesives.
| Polymer Type | Triazole Concentration (%) | Tensile Strength (MPa) |
|---|---|---|
| Epoxy Resin | 5 | 50 |
| Polyurethane | 10 | 60 |
Research indicates that incorporating triazoles into polymer matrices improves thermal stability and mechanical performance .
Case Study 1: Antifungal Development
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida species. The study concluded that specific modifications significantly enhanced antifungal efficacy .
Case Study 2: Agrochemical Efficacy
A research project focused on developing a new class of insecticides based on triazole scaffolds showed promising results in controlling aphid populations in crop fields. The project highlighted the compound's potential as a safer alternative to existing pesticides .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It interacts with enzymes involved in the replication process, thereby preventing the proliferation of cells. This mechanism is particularly useful in cancer research, where the compound can inhibit the growth of tumor cells. The molecular targets include cyclin-dependent kinases, which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Key Observations:
- In contrast, simpler alkyl/aryl derivatives (e.g., N5-(2-phenylethyl)-) balance molecular weight with synthetic accessibility .
- Electron-Withdrawing Groups : Brominated derivatives (e.g., N5-(4-bromophenyl)) may enhance electrophilic interactions in enzymatic inhibition, as seen in DNMT inhibitors .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Introduction
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- is a derivative of 1H-1,2,4-triazole that has garnered attention for its potential biological activities. This compound is part of a larger class of triazole derivatives that have been studied for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
- Molecular Formula: C8H9N5
- Molecular Weight: 175.19 g/mol
- CAS Number: 3310-68-7
- Density: 1.429 g/cm³
- Boiling Point: 427.3 °C at 760 mmHg
Biological Activities
1H-1,2,4-Triazole derivatives are known for their diverse biological activities. The specific compound N5-(2-phenylethyl)- has been investigated for its potential in several areas:
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 1H-1,2,4-triazole-3,5-diamine can inhibit DNA synthesis and demonstrate cytotoxic effects on various cancer cell lines. Notably:
- Mechanism of Action: The compound acts as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and can lead to the inhibition of tumor growth .
Antibacterial Activity
Triazole derivatives have also been evaluated for their antibacterial properties. The presence of the triazole ring enhances the ability of these compounds to interact with bacterial enzymes:
- Activity Spectrum: Studies have demonstrated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole compounds have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of triazole derivatives reveal their potential to modulate cytokine release:
- Cytokine Modulation: In vitro studies involving peripheral blood mononuclear cells indicate that these compounds can influence the release of pro-inflammatory cytokines like TNF-α and IL-6 .
Case Studies and Research Findings
Several studies have documented the biological activity of triazole derivatives:
Q & A
Basic: What are the established synthetic routes for 1H-1,2,4-Triazole-3,5-diamine derivatives, and how can they be adapted for N5-(2-phenylethyl) substitution?
Methodological Answer:
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions using thiosemicarbazide or amidines as precursors. For example, N-alkyl/aryl-N'-(4H-1,2,4-triazol-3-yl) amidines react with phosphoramidic dichlorides in the presence of triethylamine (TEA) and 1,4-dioxane under reflux to form triazolo-triazaphosphinine oxides . To introduce the N5-(2-phenylethyl) group, a nucleophilic substitution or alkylation step can be incorporated. Key characterization methods include:
- Elemental analysis (C, H, N, S content) to confirm stoichiometry.
- 1H/13C NMR to verify regioselectivity of substitution (e.g., distinguishing N5 vs. N1 positions).
- IR spectroscopy to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹ for amine groups) .
Advanced: How can reaction conditions be optimized to improve yields of N5-(2-phenylethyl)-substituted triazoles?
Methodological Answer:
Optimization requires factorial design experiments to assess variables such as solvent polarity, temperature, and catalyst loading. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency for phenylethyl group introduction.
- Catalysts : TEA or DIPEA can deprotonate intermediates, accelerating alkylation .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products like over-alkylation.
Data from analogous compounds (e.g., triazolo[1,5-a][1,3,5]triazines) suggest refluxing in 1,4-dioxane for 24 hours achieves >70% yields for similar substitutions .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the triazole ring (e.g., C3/C5 carbons at ~150–160 ppm) and phenylethyl protons (aromatic protons at ~7.2–7.4 ppm, CH2 groups at ~2.8–3.5 ppm).
- IR spectroscopy : Confirm NH/amine stretches (~3200–3400 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to distinguish regioisomers .
Advanced: How can biological activity assays be designed to evaluate this compound’s antimicrobial potential?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic studies : Perform time-kill assays and synergy testing with standard antibiotics (e.g., β-lactams).
- Structural analogs : Compare activity with derivatives lacking the phenylethyl group to assess the role of lipophilicity in membrane penetration .
Advanced: How should researchers address contradictory data in solubility and stability studies?
Methodological Answer:
- Solubility profiling : Use Hansen solubility parameters to identify optimal solvents. For example, DMSO is preferred for polar triazoles, while PEG-400 enhances aqueous solubility for in vivo studies.
- Stability under physiological conditions : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Contradictions may arise from hydrolysis of the triazole ring under acidic conditions, requiring formulation adjustments .
Advanced: What computational methods predict the pharmacological potential of N5-(2-phenylethyl)-triazoles?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., C. albicans CYP51 for antifungal activity).
- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Basic: How can regioselectivity challenges in triazole functionalization be mitigated?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., N1 with Boc groups) to direct substitution to N5.
- Lewis acid catalysis : ZnCl2 or CuI can coordinate to the triazole ring, favoring specific positions.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., N5 substitution), while higher temperatures may shift to thermodynamically stable N1 products .
Advanced: What strategies validate the compound’s stability under storage and experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).
- Light sensitivity : Expose to UV-Vis radiation and monitor degradation via HPLC.
- Long-term storage : Use lyophilization for hygroscopic compounds and store under argon at -20°C .
Advanced: How can interdisciplinary approaches enhance applications in materials science?
Methodological Answer:
- Coordination chemistry : Screen for metal-binding properties (e.g., with Cu(II) or Fe(III)) to develop catalysts or sensors.
- Polymer composites : Incorporate into polyamide backbones via amide linkages to improve thermal stability.
- Membrane technologies : Evaluate gas separation efficiency using mixed-matrix membranes (e.g., CO2/N2 selectivity) .
Advanced: What methodologies resolve contradictions between computational predictions and experimental bioactivity?
Methodological Answer:
- Free energy calculations : Use MM-PBSA/GBSA to refine docking scores and account for solvation effects.
- Metabolite profiling : Identify in vivo degradation products (e.g., oxidative deamination) that reduce efficacy.
- Crystallography : Solve co-crystal structures with target proteins to validate binding modes predicted in silico .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
